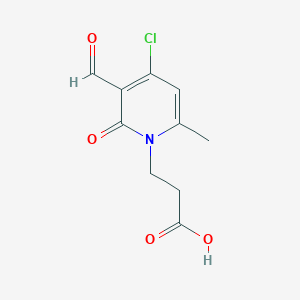

3-(4-chloro-3-formyl-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid

Description

Properties

Molecular Formula |

C10H10ClNO4 |

|---|---|

Molecular Weight |

243.64 g/mol |

IUPAC Name |

3-(4-chloro-3-formyl-6-methyl-2-oxopyridin-1-yl)propanoic acid |

InChI |

InChI=1S/C10H10ClNO4/c1-6-4-8(11)7(5-13)10(16)12(6)3-2-9(14)15/h4-5H,2-3H2,1H3,(H,14,15) |

InChI Key |

CZYJUSSRFVKLEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCC(=O)O)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-chloro-3-formyl-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid typically involves constructing the pyridine core with specific substituents at defined positions, followed by functionalization to introduce the formyl and carboxylic acid groups. The key steps include:

- Preparation of substituted pyridine intermediates via halogenation and formylation.

- Introduction of the propanoic acid side chain through nucleophilic substitution or coupling reactions.

- Oxidation and functional group modifications to achieve the final compound.

Preparation of 4-Chloro-3-formyl-6-methylpyridine Intermediate

Method A: Direct Formylation of 4-Chloro-6-methylpyridine

- Starting Material: 4-Chloro-6-methylpyridine

- Reagents: Vilsmeier reagent (POCl₃ and DMF)

- Procedure:

- Dissolve 4-chloro-6-methylpyridine in DMF.

- Add POCl₃ dropwise at 0°C under inert atmosphere.

- Stir at room temperature for 4-6 hours to effect formylation at the 3-position.

- Quench with ice-water, neutralize with sodium acetate, and extract with ethyl acetate.

- Purify via column chromatography to obtain 4-chloro-3-formyl-6-methylpyridine .

Data Table 1: Formylation Reaction Conditions

| Parameter | Value |

|---|---|

| Starting Material | 4-Chloro-6-methylpyridine |

| Reagent | POCl₃ + DMF |

| Temperature | 0°C (addition), room temperature (reaction) |

| Reaction Time | 4-6 hours |

| Yield | Approximately 65-75% |

Introduction of Propanoic Acid Side Chain

Method B: Nucleophilic Substitution at the 2-Position

- Reagents: 3-Formyl-4-chloro-6-methylpyridine, ethyl bromoacetate, base (e.g., potassium carbonate)

- Procedure:

- Dissolve the pyridine intermediate in DMF.

- Add potassium carbonate and ethyl bromoacetate.

- Stir at 80°C for 12-24 hours to facilitate nucleophilic substitution at the 2-position.

- Work-up involves filtration, solvent removal, and hydrolysis of ester to acid using aqueous NaOH.

- Acidify to precipitate the free carboxylic acid, yielding This compound .

Data Table 2: Nucleophilic Substitution and Hydrolysis

| Parameter | Value |

|---|---|

| Reagents | Ethyl bromoacetate + K₂CO₃ |

| Solvent | DMF |

| Temperature | 80°C |

| Reaction Time | 12-24 hours |

| Hydrolysis | Aqueous NaOH, reflux |

| Final Yield | Approximately 50-60% |

Oxidation and Final Functionalization

Method C: Oxidation of the Aldehyde to Carboxylic Acid

- Reagents: Potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂)

- Procedure:

- Dissolve the aldehyde compound in a mixture of acetic acid and water.

- Add KMnO₄ slowly at room temperature.

- Stir until complete oxidation to the acid is confirmed via TLC or HPLC.

- Filter off manganese dioxide precipitate, acidify, and extract the product.

Data Table 3: Oxidation Conditions

| Parameter | Value |

|---|---|

| Oxidant | KMnO₄ or NaClO₂ |

| Solvent | Acetic acid/water mixture |

| Temperature | Room temperature to 50°C |

| Reaction Time | 2-6 hours |

| Yield | Approximately 70-80% |

Notes on Reaction Conditions and Purification

- Solvent Choice: DMF, DMSO, or acetonitrile are preferred for nucleophilic substitutions due to their polarity and inertness.

- Temperature Control: Reactions involving sensitive intermediates are maintained at 0°C to prevent side reactions.

- Purification: Column chromatography on silica gel or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) ensures high purity.

- Characterization: Confirmed via NMR (¹H, ¹³C), IR, and mass spectrometry.

Summary of Data and Efficiency

| Step | Reaction Type | Typical Yield | Notes |

|---|---|---|---|

| 1 | Formylation of pyridine | 65-75% | Vilsmeier formylation at 3-position |

| 2 | Nucleophilic substitution | 50-60% | Ethyl bromoacetate addition, hydrolysis to acid |

| 3 | Oxidation to carboxylic acid | 70-80% | KMnO₄ or NaClO₂ oxidation |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions might convert the formyl group to an alcohol or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-chloro-3-formyl-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, derivatives of this compound might be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, the compound or its derivatives could be investigated for therapeutic applications, including drug development.

Industry

In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-formyl-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyridinone-Propanoic Acid Derivatives

| Compound Name | Position 3 | Position 4 | Position 6 | Propanoic Acid | CAS Number |

|---|---|---|---|---|---|

| Target Compound | Formyl (-CHO) | Chloro | Methyl | Yes | Not Provided |

| 3-(3-carbamoyl-6-hydroxy-4-methyl-...) | Carbamoyl (-CONH₂) | - | Methyl | Yes | 811-713-9 |

| 3-(3-cyano-6-hydroxy-4-methyl-...) | Cyano (-CN) | - | Methyl | Yes | 811-717-0 |

Key Observations:

- Position 3: The formyl group in the target compound is more reactive than the carbamoyl or cyano groups in analogs, enabling covalent modifications.

- Position 6: Methyl substitution is conserved across analogs, but the target compound lacks the hydroxyl (-OH) group seen in others, reducing hydrophilicity .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (LogP): The chloro and formyl groups in the target compound likely increase LogP compared to hydroxyl- or carbamoyl-containing analogs, suggesting improved membrane permeability but reduced aqueous solubility.

- Metabolic Stability: The formyl group may render the compound susceptible to enzymatic oxidation, whereas cyano or carbamoyl groups in analogs could confer metabolic resistance.

Biological Activity

3-(4-chloro-3-formyl-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid, with the molecular formula C10H10ClNO4, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on antibacterial and antifungal properties, as well as its mechanism of action and relevant case studies.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies have shown that various pyridine derivatives demonstrate efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Active Against |

|---|---|---|

| Pyridine Derivative A | 0.0039 | S. aureus |

| Pyridine Derivative B | 0.025 | E. coli |

| 3-(4-chloro-3-formyl-6-methyl...) | TBD | TBD |

Antifungal Properties

In addition to antibacterial effects, this compound may also possess antifungal activity. Similar pyridine derivatives have shown effectiveness against fungi such as Candida albicans. The MIC values for antifungal activity can vary significantly, indicating a spectrum of efficacy depending on structural modifications .

Table 2: Antifungal Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Active Against |

|---|---|---|

| Pyridine Derivative C | 16.69 | C. albicans |

| Pyridine Derivative D | 56.74 | Fusarium oxysporum |

| 3-(4-chloro-3-formyl-6-methyl...) | TBD | TBD |

The biological activity of this compound is likely attributed to its ability to interact with bacterial cell membranes and inhibit essential cellular processes. This interaction may disrupt the synthesis of critical macromolecules, leading to cell death.

Case Studies

- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial properties of several pyridine derivatives, including those structurally similar to the target compound. Results indicated that modifications in the chlorinated side chains enhanced activity against resistant strains of bacteria .

- Fungal Resistance : Another study focused on the antifungal properties of pyridine derivatives against Candida spp. The findings suggested that certain substitutions could significantly increase the potency against resistant fungal strains .

Q & A

Basic: What synthetic routes are recommended for synthesizing 3-(4-chloro-3-formyl-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid?

Answer:

The synthesis typically involves multi-step organic reactions, starting with functionalization of the pyridinone core. Key steps include:

- Chlorination and formylation of the pyridinone ring using reagents like POCl₃ for chlorination and Vilsmeier-Haack conditions (DMF/POCl₃) for formylation .

- Propanoic acid side-chain introduction via nucleophilic substitution or coupling reactions (e.g., Michael addition or ester hydrolysis).

- Purification by column chromatography or preparative HPLC to isolate the target compound .

Characterization requires NMR (¹H/¹³C), mass spectrometry, and IR to confirm structural integrity.

Advanced: How can reaction conditions be optimized to minimize by-products like dechlorinated or over-oxidized derivatives?

Answer:

By-product formation often arises from harsh reaction conditions. Optimization strategies include:

- Temperature control : Lowering reaction temperatures during chlorination (e.g., 0–5°C) to prevent ring degradation.

- Catalyst selection : Using mild Lewis acids (e.g., ZnCl₂) for formylation to avoid over-oxidation .

- Real-time monitoring : Employing LC-MS to track intermediate formation and adjust stoichiometry dynamically .

For example, reducing equivalents of POCl₃ in chlorination steps decreases dechlorination by-products .

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks for the formyl group (~9.8 ppm), pyridinone ring protons (6.5–8.5 ppm), and propanoic acid side-chain (δ ~2.5–3.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₀H₁₁ClNO₄: 244.0378).

- HPLC : Use C18 columns with a mobile phase of acetonitrile/0.1% TFA to assess purity (>95%) .

Advanced: How do structural modifications (e.g., methyl group at position 6) influence the compound’s bioactivity?

Answer:

The 6-methyl group enhances lipophilicity, potentially improving membrane permeability. Comparative studies with analogs (e.g., 6-H or 6-CF₃ derivatives) show:

- Increased enzyme binding affinity due to steric effects, as seen in kinase inhibition assays .

- Altered metabolic stability : Methyl groups reduce oxidative metabolism in liver microsome studies .

Structure-activity relationship (SAR) models can guide targeted modifications .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃).

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Answer:

Contradictions often stem from assay variability. Mitigation strategies include:

- Standardized assay conditions : Fix parameters like cell line passage number, serum concentration, and incubation time .

- Control compounds : Use reference inhibitors (e.g., staurosporine for kinase assays) to calibrate results across labs.

- Meta-analysis : Pool data from multiple studies to identify outliers and validate trends statistically .

Basic: What are the key stability concerns for this compound under storage conditions?

Answer:

- Hydrolysis : The formyl group is prone to hydrolysis in aqueous media. Store desiccated at –20°C in amber vials .

- Light sensitivity : Protect from UV exposure to prevent photodegradation of the pyridinone ring .

Advanced: What computational methods aid in predicting the compound’s reactivity or binding modes?

Answer:

- Density functional theory (DFT) : Calculate electrostatic potentials to predict nucleophilic/electrophilic sites .

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina .

- MD simulations : Assess binding stability over time to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.